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Compound of Interest

Compound Name: Himastatin

Cat. No.: B1244360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins of Himastatin's potent bioactivity, focusing

on its dual role as a promising antibacterial and anticancer agent. Drawing from key scientific

literature, this document outlines the structural basis of its function, summarizes its activity

through quantitative data, and provides an overview of the experimental protocols used to

elucidate its mechanism of action.

Introduction to Himastatin
Himastatin is a natural product isolated from Streptomyces himastatinicus and Streptomyces

hygroscopicus.[1][2] It is a unique homodimeric cyclohexadepsipeptide, meaning it consists of

two identical cyclic peptide units linked together.[3] This distinct structure is central to its

biological activities, which include potent effects against Gram-positive bacteria and certain

cancer cell lines.[1]

Antibacterial Bioactivity: Disrupting the Microbial
Fortress
The primary mechanism behind Himastatin's antibacterial efficacy is the disruption of the

bacterial cell membrane.[4][5] This mode of action is particularly effective against Gram-

positive bacteria.[1]
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Mechanism of Action: Membrane Perturbation
Evidence strongly suggests that Himastatin targets the bacterial membrane, leading to a loss

of integrity and subsequent cell death.[6][7] Confocal microscopy studies using a fluorescently

labeled Himastatin derivative, TAMRA-himastatin, have visually confirmed its localization to

the bacterial envelope.[6][7] Treatment with Himastatin induces noticeable defects in the

bacterial membrane, including the formation of extrusions and patches of membrane

thickening.[6] This membrane disruption is thought to occur through achiral interactions, as the

absolute stereochemistry of Himastatin does not significantly impact its antibacterial potency.
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The unique dimeric structure of Himastatin is crucial for its antibacterial activity. Several key

structural features have been identified as essential for its bioactivity:

Dimerization: The monomeric units of Himastatin are inactive, highlighting the critical role of

the dimeric structure.[6]

C5–C5' Biaryl Linkage: This central bond connecting the two cyclotryptophan residues is vital

for its antibacterial properties.[6][8]

Depsipeptide Linkage: The presence of an ester bond within the cyclic peptide backbone is

important for maintaining bioactivity.[6]

Piperazic Acid Residue: This non-proteinogenic amino acid contributes significantly to

Himastatin's antibacterial effect.[6]

Interestingly, substitution of the leucine residue has been shown to have a negligible impact on

its activity.[6]

Quantitative Data: Minimum Inhibitory Concentrations
(MIC)
The antibacterial potency of Himastatin and its derivatives is quantified by their Minimum

Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible

growth of a microorganism.
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Compound
Bacillus
subtilis

Staphyloco
ccus
aureus
(MSSA)

Staphyloco
ccus
aureus
(MRSA)

Enterococc
us faecalis
(VSE)

Enterococc
us faecalis
(VRE)

(-)-Himastatin 1 µg/mL 2 µg/mL 2 µg/mL 2 µg/mL 2 µg/mL

ent-(+)-

Himastatin
1 µg/mL 2 µg/mL 2 µg/mL 2 µg/mL 2 µg/mL

meso-

Himastatin
1 µg/mL 2 µg/mL 2 µg/mL 2 µg/mL 2 µg/mL

Monomeric

Himastatin
≥64 µg/mL ≥64 µg/mL ≥64 µg/mL ≥64 µg/mL ≥64 µg/mL

TAMRA-

Himastatin

(Heterodimer)

6 µg/mL >64 µg/mL >64 µg/mL >64 µg/mL >64 µg/mL

TAMRA-

Himastatin

(Homodimer)

>64 µg/mL >64 µg/mL >64 µg/mL >64 µg/mL >64 µg/mL

Data sourced from D'Angelo et al., Science (2022).[6][8]

Anticancer Bioactivity: A Membrane-Centric
Approach
Himastatin has also demonstrated notable antitumor activity against several cancer cell lines,

including P388 leukemia, B16 melanoma, and HCT-116 colon adenocarcinoma.[1][9] While the

exact molecular pathways are still under investigation, evidence suggests that its anticancer

effects are also linked to interactions with the cell membrane.[9]

Postulated Mechanism of Action
The cytotoxic effects of Himastatin on cancer cells are thought to stem from its ability to

interact with and disrupt the cell membrane, a mechanism that mirrors its antibacterial activity.

[9] However, the specific downstream signaling cascades leading to apoptosis or cell cycle
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arrest in cancer cells have not yet been fully elucidated for Himastatin. General apoptosis and

cell cycle arrest pathways that are often implicated in cancer cell death are depicted below, but

their direct activation by Himastatin requires further investigation.
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Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in

the study of Himastatin's bioactivity. These are intended as a guide and do not replace

detailed, step-by-step laboratory protocols.

Synthesis of Himastatin and its Derivatives
A bio-inspired, late-stage dimerization strategy has been pivotal in the total synthesis of

Himastatin and its analogs.[6][8] This approach mimics the natural biosynthetic pathway.[6][7]
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Brief Protocol Outline:

Monomer Synthesis: The macrocyclic depsipeptide monomer is prepared using a hybrid

solution/solid-phase peptide synthesis approach.[6]

Oxidative Dimerization: The key C5–C5' biaryl linkage is formed in the final step through an

oxidative dimerization reaction, for example, using copper(II) hexafluoroantimonate

(Cu(SbF6)2).[6][8]

Synthesis of TAMRA-Himastatin: A heterodimeric fluorescent probe is synthesized by

coupling a Himastatin monomer with an azidolysine-containing monomer, followed by a

reduction-acylation sequence to attach the TAMRA fluorophore.[6][8]

Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of

antimicrobial agents.

Brief Protocol Outline:
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Preparation of Compound Dilutions: A serial two-fold dilution of Himastatin or its derivatives

is prepared in a 96-well microtiter plate containing appropriate growth medium.

Inoculum Preparation: A standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland

standard) is prepared.

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

MIC Determination: The MIC is recorded as the lowest concentration of the compound at

which no visible bacterial growth is observed.

Confocal Laser Scanning Microscopy
Confocal microscopy is employed to visualize the localization of fluorescently labeled

Himastatin in bacterial cells.

Brief Protocol Outline:

Bacterial Culture: Bacterial cells are grown to the mid-logarithmic phase.

Treatment: The cells are treated with a sub-lethal concentration of TAMRA-himastatin.

Staining (Optional): Co-staining with a membrane dye (e.g., FM4-64) can be performed to

visualize the bacterial membrane.

Imaging: The treated bacterial cells are imaged using a confocal laser scanning microscope

with appropriate excitation and emission wavelengths for the fluorophores used.

Apoptosis and Cell Cycle Analysis
Standard flow cytometry-based assays are used to assess apoptosis and cell cycle distribution

in cancer cells treated with potential anticancer agents.

Brief Protocol Outline (Annexin V/Propidium Iodide Apoptosis Assay):
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Cell Treatment: Cancer cells are treated with various concentrations of the test compound for

a specified duration.

Cell Harvesting: Both adherent and floating cells are collected.

Staining: Cells are stained with fluorescently labeled Annexin V and propidium iodide (PI).

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between

viable, early apoptotic, late apoptotic, and necrotic cells.

Brief Protocol Outline (Propidium Iodide Cell Cycle Analysis):

Cell Treatment: Cancer cells are treated with the test compound.

Cell Fixation: Cells are harvested and fixed, typically with cold ethanol.

Staining: Fixed cells are treated with RNase and stained with propidium iodide.

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions
Himastatin's unique homodimeric structure is the cornerstone of its potent antibacterial and

promising anticancer activities. Its mechanism of action is primarily centered on the disruption

of cellular membranes. While the antibacterial mode of action is relatively well-characterized,

the precise molecular signaling pathways underlying its anticancer effects warrant further in-

depth investigation. The development of a versatile synthetic route has opened the door for the

creation of novel Himastatin analogs with potentially enhanced therapeutic properties. Future

research should focus on elucidating the specific molecular targets and downstream signaling

events in cancer cells, which will be crucial for the rational design of Himastatin-based

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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